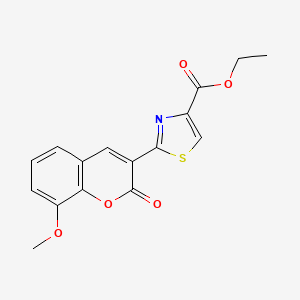
Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate, commonly known as EOMTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EOMTC is a thiazole-based compound that is synthesized through a multi-step process, and it has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Antibacterial Activity
Compounds similar to “Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate”, such as thiazolyl coumarin derivatives, have shown moderate antibacterial activity against both gram-positive and gram-negative bacteria . This suggests that the coumarin skeleton could provide a useful scaffold for the development of new anti-microbial drugs .
Antitubercular Activity
Thiazolyl coumarin derivatives have also demonstrated antitubercular activity against Mycobacterium tuberculosis . This indicates that these compounds could potentially be used in the treatment of tuberculosis .
Antifungal Activity
In addition to their antibacterial and antitubercular properties, thiazolyl coumarin derivatives have shown antifungal activity against Aspergillus niger and Candida albicans . This suggests that these compounds could be used in the treatment of fungal infections .
Anti-inflammatory Activity
Coumarin compounds have been reported to possess anti-inflammatory properties . This suggests that “Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate” and similar compounds could potentially be used in the treatment of inflammatory conditions .
Antitumor Activity
Coumarin compounds have also been reported to possess antitumor properties . This suggests that these compounds could potentially be used in the treatment of cancer .
Anti-HIV Activity
Coumarin compounds have demonstrated anti-HIV activity . This suggests that these compounds could potentially be used in the treatment of HIV .
Mécanisme D'action
Target of Action
The primary target of Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate is the tyrosinase enzyme . This enzyme plays a crucial role in melanogenesis biosynthesis, which is a process that produces melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
The compound interacts with its target, the tyrosinase enzyme, by inhibiting its activity .
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway, leading to a decrease in melanin production . This can have downstream effects on skin pigmentation and could potentially be used in the treatment of conditions related to hyperpigmentation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of melanin production due to the inhibition of tyrosinase . This could result in lighter skin pigmentation and could potentially be used to treat hyperpigmentation disorders .
Propriétés
IUPAC Name |
ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-3-21-16(19)11-8-23-14(17-11)10-7-9-5-4-6-12(20-2)13(9)22-15(10)18/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXZMUBLVFIJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811224.png)
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2811225.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811226.png)
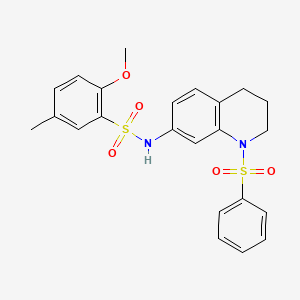

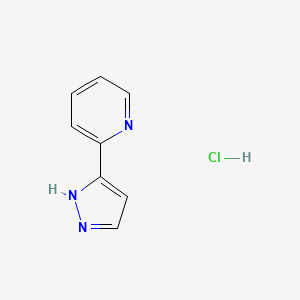
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2811233.png)
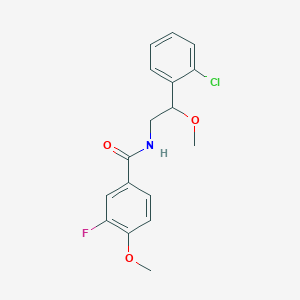
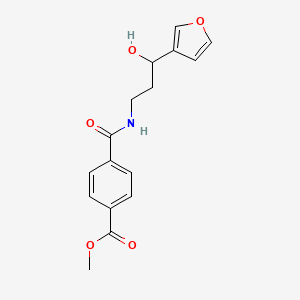
![N-(4-chlorobenzyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2811237.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2811240.png)

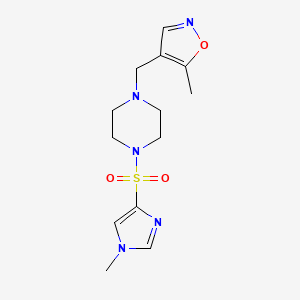
![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)